N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

Description

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a carboxamide linkage to a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole moiety is further functionalized with a methylsulfanyl (-SMe) group at the 5-position.

The phenylquinoline domain contributes to π-π stacking interactions with biological targets, a feature shared with analogs such as STX-0119 (a 1,3,4-oxadiazole-containing quinoline carboxamide), which demonstrated antitumor activity in preclinical studies .

Properties

IUPAC Name |

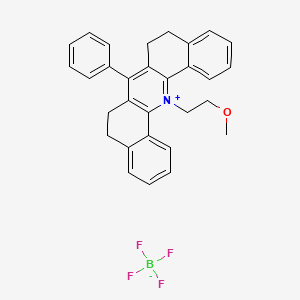

2-(2-methoxyethyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28NO.BF4/c1-32-20-19-31-29-24-13-7-5-9-21(24)15-17-26(29)28(23-11-3-2-4-12-23)27-18-16-22-10-6-8-14-25(22)30(27)31;2-1(3,4)5/h2-14H,15-20H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBSVAQYBICOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the carboxamide group and the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the carboxamide group results in the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C25H19N3OS2

- Molecular Weight : 441.6 g/mol

- IUPAC Name : N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

The structure of the compound features a quinoline core substituted with a thiadiazole moiety, which is significant for its biological activity.

Biological Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiadiazole have been shown to induce cytotoxic effects against various cancer cell lines. A study demonstrated that thiadiazole derivatives could significantly reduce cell viability in HTLV-1-infected cells with IC50 values ranging from 1.51 to 7.70 µM . This suggests that the compound may possess similar mechanisms of action.

Mechanism of Action

The proposed mechanism involves interaction with cellular targets that lead to apoptosis or necrosis in cancer cells. For example, compounds with structural similarities have been shown to interact with human serum albumin (HSA), indicating potential for drug delivery systems . The binding affinity and interaction dynamics suggest that these compounds can be optimized for enhanced therapeutic efficacy.

Material Science Applications

Photophysical Properties

The unique structure of this compound also makes it suitable for applications in material science. Its photophysical properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the quinoline and thiadiazole groups can contribute to desirable electronic properties such as charge transport and luminescence.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and quinoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Core Structure: The target compound’s quinoline-4-carboxamide core differentiates it from acetamide-based analogs (e.g., 5e, 5h), which may exhibit lower membrane penetration due to reduced hydrophobicity .

- Substituent Effects : The methylsulfanyl group in the target compound likely offers intermediate lipophilicity compared to bulkier substituents like benzylthio (5h) or chlorobenzylthio (BV42670). This balance may optimize bioavailability while retaining target affinity .

- Synthetic Efficiency: Acetamide derivatives (e.g., 5h) achieve higher yields (88%) than carboxamide analogs (e.g., BV42670), where coupling reactions often face challenges (e.g., 8% yield in a related quinoline carboxamide synthesis ).

Pharmacological Comparisons

Key Insights :

- Anticancer Potential: The target compound’s quinoline-thiadiazole hybrid structure aligns with STX-0119, which inhibits STAT3 signaling in lymphoma models . However, substitution at the 5-position (methylsulfanyl vs. furanyl) may alter target selectivity.

- Anticonvulsant Activity : Acetamide derivatives (e.g., 5e, 5j) with arylthio substituents show full efficacy in maximal electroshock (MES) tests, suggesting that the acetamide backbone—rather than carboxamide—is critical for this activity .

- Hydrophobicity-Activity Relationship : The methylsulfanyl group in the target compound may enhance blood-brain barrier penetration compared to polar groups (e.g., -NH₂ in benzamide derivatives ).

Physicochemical and Computational Comparisons

Biological Activity

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

1. Synthesis

The compound is synthesized through a multi-step process involving the reaction of quinoline derivatives with thiadiazole moieties. The synthetic route typically includes:

- Formation of Thiadiazole Derivative : The initial step involves the synthesis of the 5-methylsulfanyl-1,3,4-thiadiazole core.

- Coupling Reaction : The thiadiazole is then coupled with 2-phenylquinoline-4-carboxylic acid derivatives using standard coupling agents under controlled conditions.

2.1 Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its activity against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| N-(5-Methylsulfanyl... | Staphylococcus aureus | 20 | 64 |

| N-(5-Methylsulfanyl... | Escherichia coli | 18 | 128 |

| N-(5-Methylsulfanyl... | Bacillus subtilis | 15 | >256 |

| N-(5-Methylsulfanyl... | Pseudomonas aeruginosa | 12 | >256 |

The compound showed notable activity against Staphylococcus aureus and moderate activity against Escherichia coli, indicating its potential as an antibacterial agent.

2.2 Cytotoxicity Studies

Cytotoxicity was assessed using MTT assays on various cell lines. The IC50 values were determined to evaluate the compound's safety profile.

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat Cells | 15.5 |

| MT2 Cells | 20.3 |

| RAW 264.7 Macrophages | 56.8 |

These results suggest that while the compound exhibits cytotoxic effects, it maintains a relatively favorable safety profile compared to standard antibacterial agents like ampicillin and gentamicin.

The proposed mechanism of action involves:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

4. Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Case Study on Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited antiviral properties against HTLV-1 infected cells, suggesting broader applications in virology.

- Case Study on Antifungal Activity : Another investigation reported moderate antifungal activity against strains such as Candida albicans, indicating its potential as a multifunctional therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide?

A common approach involves cyclization reactions of thiosemicarbazides or carboxamide intermediates. For example:

- Step 1 : React 2-phenylquinoline-4-carboxylic acid with a coupling agent (e.g., HATU) and a sulfur-containing amine (e.g., 5-methylsulfanyl-1,3,4-thiadiazol-2-amine) in DMF at 90°C for 24 hours .

- Step 2 : Purify via column chromatography (e.g., SiO₂ with 0–15% methanol/dichloromethane gradient) .

- Alternative : Use POCl₃ as a cyclizing agent for thiadiazole ring formation, followed by sulfanyl group introduction via nucleophilic substitution .

Key Challenges : Low yields (e.g., 8% in some protocols) due to side reactions; optimization of solvent (DMF vs. acetonitrile) and base (DIPEA vs. ammonia) is critical .

Q. How is the compound structurally characterized in academic research?

- NMR Spectroscopy : Confirm regiochemistry of the thiadiazole and quinoline rings. For example, ¹H NMR peaks at δ 8.3–9.0 ppm indicate aromatic protons on the quinoline moiety .

- X-ray Crystallography : Resolve sulfur atom positions in the thiadiazole ring and confirm intramolecular hydrogen bonding (e.g., N–H···O interactions) .

- Mass Spectrometry : Validate molecular weight (e.g., exact mass calculated as 420.07 g/mol for C₂₀H₁₄N₄OS₂) .

Q. What solvents and conditions are optimal for stability during storage?

- Storage : –20°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group.

- Stability Tests : Monitor via HPLC for degradation products (e.g., sulfoxide formation) over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Conflicting results (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions:

- Case Study : In thiadiazole derivatives, activity against Staphylococcus aureus varies with bacterial strain (ATCC vs. clinical isolates) and inoculum size .

- Methodological Fix : Standardize MIC assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What strategies are used to optimize pharmacokinetic properties of this compound?

Q. How is the compound’s mechanism of action investigated in cancer models?

- Target Identification : Use competitive binding assays (e.g., fluorescence polarization) against kinase targets (e.g., EGFR or Aurora B) .

- In Vivo Validation : Administer 10 mg/kg intraperitoneally in xenograft mice; measure tumor volume reduction and compare to cisplatin .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Map the quinoline-thiadiazole scaffold into ATP-binding pockets using AutoDock Vina .

- QSAR Models : Correlate logP values (2.1–3.5) with cytotoxicity (IC₅₀) across 50+ derivatives .

Q. How do researchers validate the compound’s selectivity in complex biological systems?

- Off-Target Screening : Use a kinase inhibitor panel (e.g., DiscoverX) to assess cross-reactivity with 468 kinases .

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies pathways (e.g., apoptosis or DNA repair) modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.